

Physical and chemical properties of Methyl 2,3-Diaminobenzoate Hydrochloride.

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Compound of Interest

Compound Name:

Methyl 2,3-Diaminobenzoate
Hydrochloride

Cat. No.:

B1420741

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An In-Depth Technical Guide to Methyl 2,3-Diaminobenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-diaminobenzoate hydrochloride is a chemical compound of significant interest in the fields of pharmaceutical research and development. As a versatile intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

Methyl 2,3-diaminobenzoate hydrochloride is the salt form of the organic compound methyl 2,3-diaminobenzoate. The presence of the hydrochloride salt generally improves the compound's stability and solubility in aqueous solutions, which can be advantageous for certain applications.



Table 1: Physical and Chemical Properties of Methyl 2,3-

Diaminobenzoate and its Hydrochloride Salt

Property	Methyl 2,3- Diaminobenzoate	Methyl 2,3- Diaminobenzoate Hydrochloride
CAS Number	107582-20-7[1][2][3][4][5]	1189942-66-2[6][7]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [3][8]	C ₈ H ₁₁ ClN ₂ O ₂
Molecular Weight	166.18 g/mol [3][8]	202.64 g/mol
Appearance	Yellow to brown solid/crystalline powder[2][9]	Data not available
Melting Point	68-70 °C[1][10]	>140 °C (decomposes)[6][7]
Boiling Point	322.6 °C (Predicted)[1][10]	Data not available
Density	1.26 g/cm³ (Predicted)[1]	Data not available
Solubility	Soluble in polar organic solvents	Data not available

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Methyl 2,3-Diaminobenzoate Hydrochloride**.

¹H NMR Spectroscopy

A 1 H NMR spectrum of methyl 2,3-diaminobenzoate (free base) in DMSO-d₆ shows the following signals: δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (dd, J = 8.1, 7.5 Hz, 1H), 4.48 (bs, 4H, NH₂), 3.89 (s, 3H, OCH₃).[11]

Mass Spectrometry

Mass spectrometry analysis of methyl 2,3-diaminobenzoate shows a measured m/z value of 135.3, corresponding to the [M-OCH₃]⁺ fragment, with a calculated value of 135.05.[9]



Infrared (IR) Spectroscopy

The IR spectrum of methyl 2,3-diaminobenzoate (free base) in KBr shows characteristic peaks at 3453, 3318 (N-H stretching), 3102, 2964 (C-H stretching), 1701 (C=O stretching of the ester), 1619, 1515 (C=C aromatic stretching), and 1254, 883 cm⁻¹ (C-O and other fingerprint region vibrations).[12]

Experimental Protocols Synthesis of Methyl 2,3-Diaminobenzoate

Method 1: From 2,3-Diaminobenzoic Acid

This method involves the esterification of 2,3-diaminobenzoic acid.

- Materials: 2,3-Diaminobenzoic acid, Methanol (MeOH), Thionyl chloride (SOCl₂), Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - Suspend 2,3-diaminobenzoic acid in methanol.
 - Cool the mixture in an ice bath.
 - Add thionyl chloride dropwise while maintaining the low temperature.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[11]

Method 2: From Methyl 2-amino-3-nitrobenzoate



This protocol involves the reduction of a nitro group to an amine.

 Materials: Methyl 2-amino-3-nitrobenzoate, Anhydrous ethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

Procedure:

- Dissolve methyl 2-amino-3-nitrobenzoate in anhydrous ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Palladium on carbon.
- Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature for several hours to overnight.
- Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.[9][12]

Purification

The crude Methyl 2,3-Diaminobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11]

Formation of the Hydrochloride Salt

To prepare **Methyl 2,3-Diaminobenzoate Hydrochloride**, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

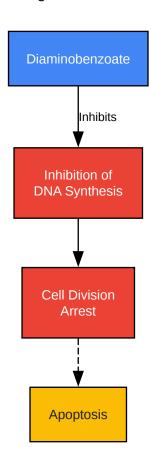
Biological Activity and Signaling Pathways

Methyl 2,3-diaminobenzoate has been reported to exhibit potential as an anticancer agent and as a 5-HT₄ receptor agonist.[9][13]



Anticancer Activity

The proposed anticancer mechanism of action for diaminobenzoate derivatives involves the inhibition of DNA synthesis and cell division.[9][14] This can be a result of various interactions at the cellular level, including the inhibition of key enzymes involved in DNA replication or the induction of apoptosis. The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. Inhibition of MDM2, a negative regulator of p53, can lead to the stabilization and activation of p53, resulting in anticancer effects.[15]



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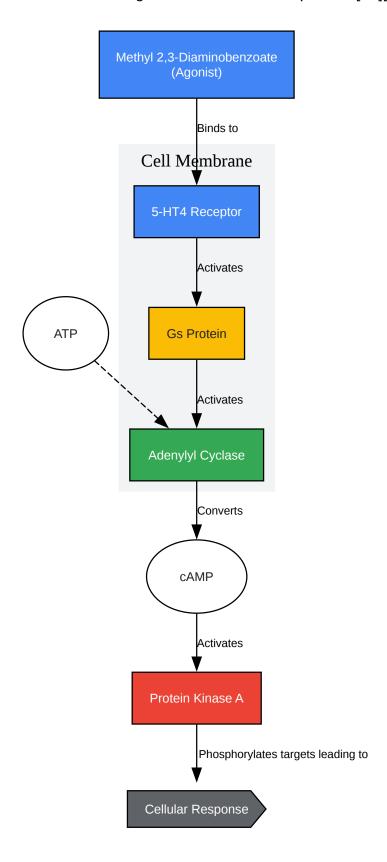
Caption: Proposed anticancer mechanism of diaminobenzoates.

5-HT₄ Receptor Agonism

As a 5-HT₄ receptor agonist, Methyl 2,3-diaminobenzoate is suggested to increase the intracellular concentration of cyclic AMP (cAMP).[9][13] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to the



conversion of ATP to cAMP. This increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors, leading to various cellular responses.[11][13]





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